3-amino-7,7-dimethyl-5-oxo-4-phenyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
3-amino-7,7-dimethyl-5-oxo-4-phenyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is a complex heterocyclic compound. It features a quinoline core fused with a thieno ring, and is further substituted with various functional groups including an amino group, a phenyl group, and a thiadiazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-7,7-dimethyl-5-oxo-4-phenyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Thieno Ring Formation: The thieno ring can be introduced via a cyclization reaction involving a suitable diene and sulfur source.
Functional Group Introduction: The amino, phenyl, and thiadiazole groups are introduced through nucleophilic substitution and coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalyst Selection: Using efficient catalysts to speed up the reactions.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-amino-7,7-dimethyl-5-oxo-4-phenyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce alcohol or amine derivatives.
Scientific Research Applications
3-amino-7,7-dimethyl-5-oxo-4-phenyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as an anticancer, antimicrobial, or anti-inflammatory agent.
Biological Studies: Investigating its interaction with biological targets such as enzymes and receptors.
Material Science: Exploring its properties as a component in organic electronic materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites.
Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.
Pathway Interference: The compound might interfere with cellular pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Quinoline Derivatives: Compounds such as chloroquine and quinine are well-known for their antimalarial properties.
Uniqueness
What sets 3-amino-7,7-dimethyl-5-oxo-4-phenyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide apart is its unique combination of functional groups and heterocyclic rings, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
3-amino-7,7-dimethyl-5-oxo-4-phenyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N5O2S2/c1-28(2)13-17-20(18(34)14-28)19(15-9-5-3-6-10-15)21-22(29)23(36-26(21)30-17)24(35)31-27-32-25(37-33-27)16-11-7-4-8-12-16/h3-12H,13-14,29H2,1-2H3,(H,31,33,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHHFMLQNPYJEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)NC4=NSC(=N4)C5=CC=CC=C5)N)C6=CC=CC=C6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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